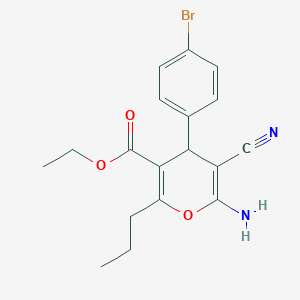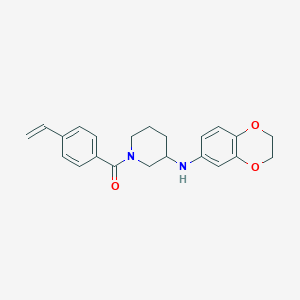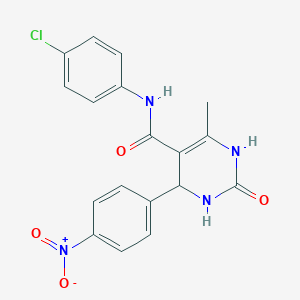![molecular formula C22H32N2O B4932897 1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4932897.png)
1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazine, also known as B-Furylpiperazine, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that contains a furan ring and a benzyl group. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine's mechanism of action is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to have a high affinity for dopamine receptors, which may explain its potential as an antipsychotic drug.
Biochemical and Physiological Effects:
1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which may explain its potential as an anticancer drug. It has also been shown to decrease the release of certain neurotransmitters in the brain, which may explain its potential as an antipsychotic drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine in lab experiments is its ability to exhibit significant activity against various cancer cell lines. It also has potential as an antipsychotic drug due to its ability to bind to dopamine receptors. However, one of the limitations of using 1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine in lab experiments is its low solubility in water, which may limit its bioavailability.
Direcciones Futuras
There are several potential future directions for the study of 1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine. One potential direction is its further study as an anticancer drug. It may also be studied for its potential as an antipsychotic drug. Additionally, further research may be conducted to fully understand its mechanism of action and to improve its solubility in water for better bioavailability.
Métodos De Síntesis
The synthesis of 1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine can be achieved using different methods. One of the most common methods involves the reaction of 1-benzylpiperazine with 1,3-dimethyl-3-(5-methyl-2-furyl)prop-2-en-1-one in the presence of a catalyst such as sodium methoxide. This reaction leads to the formation of 1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine with a yield of around 50-60%.
Aplicaciones Científicas De Investigación
1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine has been studied for its potential applications in different fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. 1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazineazine has been shown to exhibit significant activity against various cancer cell lines. It has also been studied for its potential as an antipsychotic drug due to its ability to bind to dopamine receptors.
Propiedades
IUPAC Name |
1-benzyl-4-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O/c1-18(16-22(3,4)21-11-10-19(2)25-21)24-14-12-23(13-15-24)17-20-8-6-5-7-9-20/h5-11,18H,12-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHBINBFDIKIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C)CC(C)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4932842.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4932845.png)

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B4932879.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4932883.png)




![3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4932913.png)